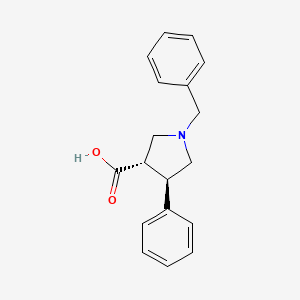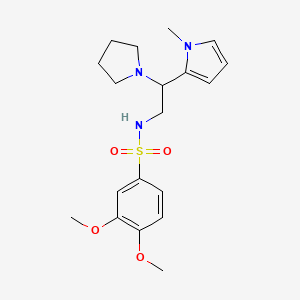
2,2-dichloro-3,3-dimethyl-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)cyclopropanecarboxamide
カタログ番号 B2594174
CAS番号:
329701-84-0
分子量: 340.29
InChIキー: RCLDZICXMAUTNU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known by its CAS Number 329701-84-0, is a complex organic molecule with the molecular formula C18H23Cl2NO . It has a molecular weight of 340.29 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H23Cl2NO/c1-10-9-16(2,3)11-7-6-8-12(13(10)11)21-15(22)14-17(4,5)18(14,19)20/h6-8,10,14H,9H2,1-5H3,(H,21,22) . This code provides a detailed description of the compound’s molecular structure, including the arrangement of its atoms and the bonds between them.科学的研究の応用
Synthesis and Crystal Structure Analysis:
- The synthesis and crystal structure of closely related cyclopropanecarboxamide derivatives have been explored. For instance, a study detailed the synthesis of 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-N-hydroxymethyl-2,2-dimethylcyclopropanecarboxamide from 2,2-dimethyl-3-(2,2-chloro-3,3,3-trifluoro-1-propenyl) cyclopropanecarboxylic acid through a series of chemical reactions. The crystal structure was determined by X-ray diffraction analysis, revealing that the compound belongs to the monoclinic system with a specific space group and defined cell parameters (Shen De-long, 2008).
Molecular Rearrangements and Derivative Synthesis:
- Research on molecular rearrangements has shown the transformation of certain substrates into dihydro-1H-indene derivatives, a structural component related to the compound . These studies shed light on the chemical behavior and potential transformations of similar molecular frameworks (E. Giovannini & Pierre Pasquier, 2002).
Intermolecular Interactions and Computational Studies:
- Intermolecular interactions, such as hydrogen bonding and π-interactions in structurally related compounds, were analyzed through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These studies provide insight into the molecular stability and potential applications of these compounds in various fields (A. Saeed et al., 2020).
Biological Activity and Derivative Applications:
- The biological activity of certain cyclopropanecarboxylic acid derivatives has been a topic of interest. Studies have shown that these compounds can exhibit notable herbicidal and fungicidal activities, highlighting their potential utility in agricultural sciences (L. Tian et al., 2009).
Cycloaddition Reactions and Heterocyclic Compound Synthesis:
- The reactivity of cyclopropane dicarboxylate derivatives in cycloaddition reactions has been explored, leading to the formation of various heterocyclic compounds. These findings are crucial for developing new synthetic routes in organic chemistry and for the synthesis of complex molecular architectures (Honglei Liu et al., 2016).
Safety and Hazards
特性
IUPAC Name |
2,2-dichloro-3,3-dimethyl-N-(1,1,3-trimethyl-2,3-dihydroinden-4-yl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23Cl2NO/c1-10-9-16(2,3)11-7-6-8-12(13(10)11)21-15(22)14-17(4,5)18(14,19)20/h6-8,10,14H,9H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLDZICXMAUTNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C1C(=CC=C2)NC(=O)C3C(C3(Cl)Cl)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された






![7,7-Dimethyl-1-pyridin-4-yl-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-sulfonyl fluoride](/img/structure/B2594103.png)
![(2-Methyl-1,3-thiazol-4-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2594104.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-ethoxyphenyl)urea](/img/structure/B2594105.png)
![2-[(2-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole](/img/structure/B2594106.png)


![7-Chloro-5-[4-(2-furoyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2594109.png)
![2-(3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide](/img/structure/B2594113.png)
